Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with a Cbz-protected amine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential antibacterial, antifungal, and antiviral properties.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industry: Employed in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The thiazole ring’s aromaticity and the presence of functional groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- Ethyl 2-[(tert-butoxycarbonyl)amino]methylthiazole-4-carboxylate
- Ethyl 2-[(benzylamino)methyl]thiazole-4-carboxylate
Uniqueness
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is unique due to the presence of the Cbz (carbobenzyloxy) protecting group, which enhances its stability and makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19) |
InChI Key |
JFQJDJCJOIRJSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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